2-Cyclopropyl-4-methoxybenzoic acid
Description
2-Cyclopropyl-4-methoxybenzoic acid is a benzoic acid derivative featuring a cyclopropyl substituent at the 2-position and a methoxy group at the 4-position. The compound’s structure can be validated using crystallographic tools such as SHELX programs, which are widely employed for small-molecule refinement and structure determination .
Properties
Molecular Formula |
C11H12O3 |
|---|---|
Molecular Weight |
192.21 g/mol |
IUPAC Name |
2-cyclopropyl-4-methoxybenzoic acid |
InChI |
InChI=1S/C11H12O3/c1-14-8-4-5-9(11(12)13)10(6-8)7-2-3-7/h4-7H,2-3H2,1H3,(H,12,13) |
InChI Key |
VOFSUUIJNUFIMD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)O)C2CC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclopropyl-4-methoxybenzoic acid can be achieved through several methods. One common approach involves the cyclopropanation of 4-methoxybenzoic acid using a cyclopropylating agent such as diazomethane in the presence of a catalyst. Another method involves the Suzuki-Miyaura coupling reaction, where a cyclopropylboronic acid is coupled with 4-methoxybenzoic acid under palladium catalysis .
Industrial Production Methods: Industrial production of 2-Cyclopropyl-4-methoxybenzoic acid typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 2-Cyclopropyl-4-methoxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carboxylic acid derivative.
Reduction: The cyclopropyl group can be reduced to form a more stable alkyl chain.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Sodium dichromate in sulfuric acid.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products:
Oxidation: 2-Cyclopropyl-4-carboxybenzoic acid.
Reduction: 2-Propyl-4-methoxybenzoic acid.
Substitution: 2-Cyclopropyl-4-hydroxybenzoic acid.
Scientific Research Applications
2-Cyclopropyl-4-methoxybenzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Cyclopropyl-4-methoxybenzoic acid involves its interaction with specific molecular targets and pathways. The methoxy group can undergo metabolic demethylation, leading to the formation of reactive intermediates that interact with cellular components. The cyclopropyl group provides structural rigidity, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Key Differences :
- Cyclopropyl vs. Hydrogen : The cyclopropyl group in the target compound enhances lipophilicity and metabolic stability compared to 4-hydroxybenzoic acid, which lacks substituents at the 2-position .
- Cyclopropylmethoxy vs. Cyclopropyl: The ether oxygen in 2-(cyclopropylmethoxy)-4-methoxybenzoic acid may improve solubility in polar solvents compared to the target compound’s non-ether cyclopropyl group .
- Methoxy vs. Hydroxy : The methoxy group in the 4-position reduces acidity (compared to 4-hydroxybenzoic acid) and increases electron density on the aromatic ring.
Physicochemical Properties (Inferred from Structural Trends)
- Lipophilicity : Cyclopropyl substituents typically increase logP values, suggesting greater membrane permeability than 4-hydroxybenzoic acid.
- Solubility : The methoxy group’s electron-donating nature may enhance solubility in organic solvents relative to polar hydroxy groups.
- Acidity : The 4-methoxy group renders the compound less acidic (pKa ~4.9–5.2) compared to 4-hydroxybenzoic acid (pKa ~4.5).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
